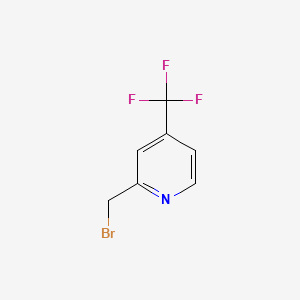

2-(Bromomethyl)-4-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromomethyl)-4-(trifluoromethyl)pyridine is an organic compound that features a bromomethyl group and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both bromomethyl and trifluoromethyl groups makes it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature and reagent control, minimizing side reactions and improving the overall efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include difluoromethyl and monofluoromethyl derivatives.

Aplicaciones Científicas De Investigación

2-(Bromomethyl)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is used in the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through covalent or non-covalent interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Chloromethyl)-4-(trifluoromethyl)pyridine

- 2-(Iodomethyl)-4-(trifluoromethyl)pyridine

- 2-(Bromomethyl)-5-(trifluoromethyl)pyridine

Uniqueness

2-(Bromomethyl)-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, the bromomethyl group offers a balance between reactivity and stability, making it suitable for a wide range of chemical transformations.

Actividad Biológica

2-(Bromomethyl)-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group and a trifluoromethyl group, which may influence its interaction with biological systems. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves halogenation and functionalization reactions. While specific synthetic routes for this compound are not extensively documented in the literature, related pyridine derivatives have been synthesized using methods such as:

- Electrophilic Aromatic Substitution : This method can introduce bromine and trifluoromethyl groups onto the pyridine ring.

- Nucleophilic Substitution Reactions : These are used to modify the bromomethyl group to enhance biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties. It has been investigated for its interactions with different biomolecules and its potential therapeutic applications. Some key findings include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, potentially making it a candidate for developing new antibiotics.

- Anticancer Activity : The compound's structure suggests possible interactions with cancer cell pathways. For instance, derivatives of trifluoromethylpyridines have shown cytotoxic effects on various cancer cell lines, indicating that this compound could exhibit similar properties.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

- Antimicrobial Studies : A study evaluated the efficacy of various trifluoromethylpyridine derivatives against Xoo (Xanthomonas oryzae), revealing that certain derivatives exhibited up to 67% inhibition at specified concentrations. While specific data for this compound was not detailed, its structural similarity suggests potential efficacy in similar assays .

- Cancer Cell Line Testing : In vitro studies on related compounds have shown promising results against human colorectal cancer cell lines, with IC50 values ranging from 10.96 μM to 54.06 μM for various derivatives . This indicates a need for further exploration of this compound in similar contexts.

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that:

- The trifluoromethyl group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

- The bromomethyl group could act as a leaving group in nucleophilic substitution reactions within biological systems, potentially leading to the formation of reactive intermediates that affect cellular processes.

Propiedades

IUPAC Name |

2-(bromomethyl)-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLWHJPQIAJTOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856839 |

Source

|

| Record name | 2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227606-71-4 |

Source

|

| Record name | 2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.